1-Naphthyl acrylate
Overview
Description
1-Naphthyl acrylate is an organic compound with the molecular formula C₁₃H₁₀O₂. It is an ester formed from acrylic acid and 1-naphthol. This compound is known for its unique properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthyl acrylate can be synthesized through the esterification of acrylic acid with 1-naphthol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in various applications such as coatings and adhesives.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Addition Reactions: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens) under mild conditions.
Major Products Formed:
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and 1-naphthol.
Addition Reactions: Various substituted acrylates depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Naphthyl acrylate has several applications in scientific research:
Photopolymerization and 3D Printing: It is used as a monomer in photopolymerization processes for the synthesis of photocomposites and 3D printing materials.
Polymer Synthesis and Characterization: Research on its polymers has shown good thermal stability, making them suitable for high-temperature applications.
Synthesis of Naphthocyclobutenes: It is used in photoreactions to produce naphthocyclobutenes, which are valuable intermediates in organic synthesis.
Investigation of Polymer Dynamics: Studies on poly(1-naphthylmethyl acrylate) help understand polymer dynamics, crucial for designing materials with specific properties.
Copolymer Studies: It is used in the synthesis of copolymers with unique photophysical properties.
Mechanism of Action
The mechanism of action of 1-naphthyl acrylate primarily involves its ability to undergo polymerization and addition reactions. The acrylate group is highly reactive due to the presence of the double bond, which can participate in various chemical reactions. The naphthyl group provides additional stability and unique properties to the resulting polymers .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methyl Acrylate: An ester of acrylic acid and methanol, commonly used in the production of poly(methyl acrylate) and other polymers.
Ethyl Acrylate: An ester of acrylic acid and ethanol, used in the production of poly(ethyl acrylate) and various copolymers.
Butyl Acrylate: An ester of acrylic acid and butanol, used in the production of poly(butyl acrylate) and pressure-sensitive adhesives.
Uniqueness of 1-Naphthyl Acrylate: this compound is unique due to the presence of the naphthyl group, which imparts additional stability and unique photophysical properties to the resulting polymers. This makes it particularly valuable in applications requiring high thermal stability and specific optical properties.
Properties
IUPAC Name |
naphthalen-1-yl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEDHYUFNWMILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436535 | |
Record name | 1-NAPHTHYL ACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20069-66-3 | |
Record name | 1-NAPHTHYL ACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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